molecular formula C9H12O2Si B092388 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin CAS No. 17878-02-3

2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin

Cat. No. B092388
CAS RN: 17878-02-3
M. Wt: 180.27 g/mol
InChI Key: DIXAOARKHXXOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin, also known as DBS, is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique properties. DBS is a versatile molecule that can be synthesized using various methods and has diverse applications in different fields of research.

Mechanism Of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin is not fully understood, but it is believed to involve the formation of a stable intermediate that can react with other molecules. The cyclic structure of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin allows it to easily undergo ring-opening reactions, which can lead to the formation of new compounds.
Biochemical and Physiological Effects:
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been shown to have low toxicity and is considered safe for use in scientific research. However, its biochemical and physiological effects have not been extensively studied. It is believed that 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin may have some antioxidant properties and may be able to scavenge free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin in lab experiments is its versatility. 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can be easily synthesized using various methods and can be used in a wide range of applications. Additionally, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has low toxicity and is considered safe for use in scientific research. However, one of the limitations of using 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin is its instability. 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can undergo ring-opening reactions under certain conditions, which can lead to the formation of unwanted side products.

Future Directions

There are several future directions for research involving 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin. One potential area of research is the development of new synthetic methods for 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin that can produce higher yields and minimize side reactions. Another area of research is the investigation of the potential use of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin as a catalyst in various organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin and its potential biochemical and physiological effects.

Synthesis Methods

2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can be synthesized using several methods, including the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with boron trifluoride etherate, the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with methanesulfonic acid, and the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with trifluoromethanesulfonic acid. These methods have been optimized to produce high yields of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin with minimal side reactions.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been extensively studied for its potential applications in various fields of scientific research. In the field of materials science, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been investigated for its use as a precursor for the synthesis of silicon-based materials, such as silica nanoparticles and mesoporous silica. In the field of catalysis, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been explored for its potential use as a catalyst in various organic reactions. In the field of drug delivery, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been studied for its potential use as a carrier for drug molecules.

properties

CAS RN

17878-02-3

Product Name

2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin

Molecular Formula

C9H12O2Si

Molecular Weight

180.27 g/mol

IUPAC Name

2,2-dimethyl-3H-1,4,2-benzodioxasiline

InChI

InChI=1S/C9H12O2Si/c1-12(2)7-10-8-5-3-4-6-9(8)11-12/h3-6H,7H2,1-2H3

InChI Key

DIXAOARKHXXOIF-UHFFFAOYSA-N

SMILES

C[Si]1(COC2=CC=CC=C2O1)C

Canonical SMILES

C[Si]1(COC2=CC=CC=C2O1)C

Origin of Product

United States

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